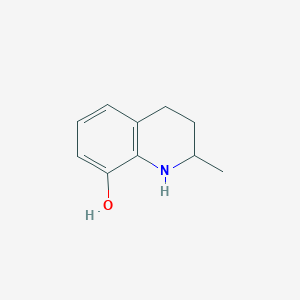

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h2-4,7,11-12H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEJYMBYUUOXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81485-78-1 | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81485-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

The Tetrahydroquinoline Scaffold: a Pillar in Heterocyclic Chemistry

The tetrahydroquinoline framework is a cornerstone in the field of heterocyclic chemistry, largely due to its prevalence in a vast array of natural products and synthetically developed compounds with significant biological activities. researchgate.net This structural motif is a hydrogenated derivative of quinoline (B57606), consisting of a benzene (B151609) ring fused to a six-membered nitrogen-containing ring.

The significance of the tetrahydroquinoline scaffold is underscored by its presence in numerous pharmacologically important agents. Its derivatives have been a subject of extensive research in medicinal chemistry. wikipedia.org The versatility of the tetrahydroquinoline ring system allows for a wide range of chemical modifications, leading to the development of novel compounds with diverse therapeutic potential. The stable, yet reactive nature of this scaffold makes it an ideal building block for constructing complex molecular architectures.

An Overview of Quinoline and Tetrahydroquinoline Derivatives in Research

Quinoline (B57606) and its partially saturated counterpart, tetrahydroquinoline, are fundamental structures in the design and synthesis of new chemical entities. Research into these derivatives is a dynamic field, driven by their wide spectrum of biological activities. rsc.org Synthetic chemists have developed numerous methods to construct and functionalize these ring systems, highlighting their importance in organic synthesis. iipseries.org

Quinoline derivatives, with their aromatic nature, and tetrahydroquinoline derivatives, with their three-dimensional structure, offer distinct chemical properties that are exploited in various research domains. The investigation into these compounds is not limited to their biological applications; they are also studied for their unique photophysical properties and as ligands in catalysis. The continuous exploration of new synthetic routes to access these scaffolds remains a significant focus in contemporary chemical research. nih.gov

The Historical Context of 2 Methyl 1,2,3,4 Tetrahydroquinolin 8 Ol in Scientific Literature

Regioselective Cyclization Strategies

Regioselective cyclization offers a precise method for forming the tetrahydroquinoline ring system, ensuring the correct placement of functional groups.

Cyclization of 2-(3-Hydroxyphenyl)ethyl Ketone O-2,4-Dinitrophenyloximes

A notable strategy for the regioselective synthesis of 1,2,3,4-tetrahydroquinolin-8-ols involves the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes. oup.com The choice of reagents critically determines the final product. When the cyclization is conducted in the presence of sodium cyanoborohydride (Na[BH₃(CN)]), the reaction yields 1,2,3,4-tetrahydroquinolin-8-ols. oup.com In contrast, treating the same starting material with sodium hydride (NaH) followed by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and acetic acid results in the formation of the fully aromatized quinolin-8-ols. oup.com

| Starting Material | Reagents | Major Product |

|---|---|---|

| 2-(3-Hydroxyphenyl)ethyl Ketone O-2,4-Dinitrophenyloxime | Na[BH₃(CN)] | 1,2,3,4-Tetrahydroquinolin-8-ol |

| 2-(3-Hydroxyphenyl)ethyl Ketone O-2,4-Dinitrophenyloxime | 1. NaH 2. DDQ, Acetic Acid | Quinolin-8-ol |

Mechanistic Studies of Reductive Cyclization via Alkylideneaminyl Radical Intermediates

The mechanism of this regioselective cyclization proceeds through key radical intermediates. oup.com An initial single electron transfer (SET) occurs between the electron-rich 3-hydroxyphenyl moiety and the electron-deficient 2,4-dinitrophenyl group, generating alkylideneaminyl radical intermediates. oup.com This type of radical-mediated intramolecular C–H amination is a powerful tool for forming the crucial Ar–N bond. nih.gov

Nitrogen-centered radicals, particularly aminium radicals, are efficient in creating C–N bonds. nih.gov These radicals can be generated under various conditions, including the use of photoredox catalysts or, in this case, a ground-state single electron transfer. nih.gov The process involves the formation of the radical which then undergoes a cyclization event onto the aromatic ring to form the six-membered heterocycle. oup.comnih.gov In related systems, catalysts such as Ru(bpy)₃Cl₂ have been used under acidic conditions to facilitate similar cyclizations from N-2,4-dinitrophenoxy derivatives of arylpropylamines, yielding tetrahydroquinolines in moderate to excellent yields (42–95%). nih.gov The radical cascade can be programmed to rapidly assemble complex polycyclic frameworks, showcasing the power of radical chemistry in building molecular complexity. nih.gov

Multicomponent Reaction (MCR) Approaches to Tetrahydroquinolines

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, have emerged as a highly effective strategy for synthesizing complex molecules like tetrahydroquinolines. nih.govfrontiersin.org These methods are prized for their high efficiency, atom economy, and reduced generation of waste, aligning with the principles of green chemistry. nih.govxjenza.org

Povarov Reaction-based Syntheses

The Povarov reaction is a classic and powerful MCR for accessing the tetrahydroquinoline scaffold. eurekaselect.combohrium.com It is typically classified as a formal [4+2] inverse-electron-demand aza-Diels-Alder reaction between an N-arylimine (the aza-diene) and an electron-rich alkene (the dienophile). nih.govsci-rad.com Originally suffering from low yields, the reaction was revitalized in a one-pot, multi-component format by combining anilines, aldehydes, and activated alkenes in the presence of a Lewis acid catalyst. eurekaselect.com

Modern variations of the Povarov reaction demonstrate its versatility. For instance, a molecular iodine-mediated formal [3+2+1] cycloaddition allows for the direct synthesis of substituted quinolines from diverse starting materials like methyl ketones, arylamines, and styrenes. organic-chemistry.org In this process, iodine acts as both a Lewis acid and an oxidant, facilitating a cascade of iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization. organic-chemistry.org The use of different catalysts and reaction conditions can steer the reaction to produce either tetrahydroquinolines or the oxidized quinoline products. sci-rad.com

| Aniline Derivative | Aldehyde Derivative | Alkene | Catalyst | Product (Yield) |

|---|---|---|---|---|

| Aniline | Benzaldehyde (B42025) | Ethyl vinyl ether | AlCl₃ | 2-Phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline (Yield not specified) |

| Aniline | 4-Nitrobenzaldehyde | Ethyl vinyl ether | Cu(OTf)₂ | 2-(4-Nitrophenyl)-4-ethoxy-1,2,3,4-tetrahydroquinoline (Yield not specified) |

| 4-Methoxyaniline | Benzaldehyde | Ethyl vinyl ether | AlCl₃ | 6-Methoxy-2-phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline (Yield not specified) |

Aza Diels-Alder Reactions

The aza-Diels-Alder reaction, where a nitrogen atom replaces a carbon in either the diene or dienophile, is a cornerstone of nitrogen-heterocycle synthesis. wikipedia.org The reaction can proceed through either a concerted or a stepwise mechanism, the latter often occurring when the imine nitrogen is protonated or coordinated to a strong Lewis acid. wikipedia.org

This reaction is highly effective for synthesizing tetrahydroquinolines in a one-pot, three-component fashion. colab.ws A notable example is the imino-Diels-Alder reaction of an N-aryl aldimine with alkyl vinyl ethers, which is efficiently promoted by fluorinated alcohols like hexafluoroisopropanol, negating the need for a Lewis acid catalyst. colab.ws This approach allows for the direct combination of an aldehyde, an amine, and a vinyl ether to afford the corresponding tetrahydroquinoline in good yields. colab.ws Another approach utilizes trifluoroacetic acid (TFA) under mild conditions to catalyze the intramolecular aza-Diels-Alder reaction of anilines with aldehydo cinnamate-based dienophiles, producing trans,trans-tetrahydroquinolines in yields often exceeding 90%. thieme-connect.com

| Imine Substituent (on N) | Catalyst | Solvent | Yield |

|---|---|---|---|

| Benzyl | MgI₂ | CH₂Cl₂ | Significant improvement over uncatalyzed |

| Aromatic | MgI₂ | CH₂Cl₂ | Good |

| Benzenesulfonyl | - | - | Low product formation |

Integration of Diverse Starting Materials in MCRs

A key advantage of MCRs is their ability to convergeously combine structurally diverse and readily available starting materials into a complex product in a single step. frontiersin.orgxjenza.org This is well-illustrated in the synthesis of the tetrahydroquinoline core.

The Povarov reaction, in its multicomponent format, exemplifies this principle by uniting three distinct components:

An aniline derivative.

An aldehyde or ketone .

An activated alkene (e.g., vinyl ethers, styrenes). eurekaselect.comsci-rad.com

Similarly, the aza-Diels-Alder approach can be performed as a three-component reaction, directly coupling an aldehyde , an amine , and a dienophile (like a vinyl ether) in one pot to generate the tetrahydroquinoline ring system. colab.ws The development of novel reaction variants continues to expand the pool of suitable starting materials. For example, an innovative iodine-mediated Povarov-type reaction uniquely activates the methyl group of methyl ketones to participate in a formal [3+2+1] cycloaddition with arylamines and styrenes . organic-chemistry.org This capacity to integrate diverse and varied building blocks makes MCRs a highly flexible and powerful strategy for generating libraries of substituted tetrahydroquinolines for further study. rsc.org

Catalytic Hydrogenation and Transfer Hydrogenation Methods

Catalytic hydrogenation and transfer hydrogenation are powerful techniques for the synthesis of tetrahydroquinolines from quinolines or other suitable precursors. These methods are often characterized by high atom economy and the ability to introduce chirality, making them highly valuable in modern organic chemistry. acs.orgnih.govdicp.ac.cn

Manganese-Catalyzed Borrowing Hydrogen Methodology

A novel and atom-efficient approach to synthesizing 1,2,3,4-tetrahydroquinolines utilizes a manganese(I) PN³ pincer complex in a "borrowing hydrogen" cascade reaction. nih.govacs.org This one-pot synthesis starts from 2-aminobenzyl alcohols and secondary alcohols, yielding tetrahydroquinolines with water as the only byproduct and eliminating the need for an external reducing agent. acs.org The choice of base is critical; a combination of potassium hydride (KH) and potassium hydroxide (B78521) (KOH) at 120 °C favors the formation of the tetrahydroquinoline product, while using potassium tert-butoxide (KOtBu) at a higher temperature (140 °C) selectively produces the corresponding quinoline. nih.govacs.org

The reaction proceeds through the manganese catalyst first dehydrogenating the secondary alcohol to form a ketone intermediate. This ketone then undergoes condensation with the 2-aminobenzyl alcohol, followed by cyclization and subsequent hydrogenation by the "borrowed" hydrogen, which is returned by the manganese catalyst. acs.org This methodology has been successfully applied to a variety of aromatic and aliphatic secondary alcohols, demonstrating its broad substrate scope. acs.org For instance, the reaction of 2-aminobenzyl alcohol with 1-phenylethanol (B42297) yields 2-phenyl-1,2,3,4-tetrahydroquinoline. nih.gov The use of earth-abundant and less expensive manganese as a catalyst enhances the sustainability of this synthetic route. nih.govrsc.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|---|

| 2-aminobenzyl alcohol | 1-phenylethanol | Manganese(I) PN³ pincer complex | KH/KOH | 120 | 2-phenyl-1,2,3,4-tetrahydroquinoline | nih.gov |

| 2-aminobenzyl alcohol | 1-phenylethanol | Manganese(I) PN³ pincer complex | KOtBu | 140 | 2-phenylquinoline | nih.gov |

Asymmetric Transfer Hydrogenation for Chiral Tetrahydroquinolines

The enantioselective synthesis of chiral tetrahydroquinolines can be efficiently achieved through asymmetric transfer hydrogenation of quinolines. acs.orgdicp.ac.cn This method often employs iridium catalysts in combination with chiral ligands. acs.orgdicp.ac.cn A notable development is the use of an iridium catalyst where the enantioselectivity can be controlled by the choice of solvent. acs.org Using a specific Ir-catalyst, the (R)-enantiomer of a tetrahydroquinoline derivative can be obtained with high enantiomeric excess (ee) in a toluene/dioxane solvent system, while the (S)-enantiomer is produced with high ee in ethanol. acs.orgnih.gov This solvent-dependent enantiodivergence provides a simple and efficient route to both enantiomers from the same catalyst system. acs.org

Hantzsch esters are commonly used as the hydrogen source in these transfer hydrogenation reactions. dicp.ac.cn The mechanism involves the transfer of hydrogen from the Hantzsch ester to the quinoline substrate, mediated by the chiral catalyst. dicp.ac.cn Iridium-based catalytic systems, often activated by iodine, have proven effective for the asymmetric transfer hydrogenation of a variety of 2-substituted quinolines. dicp.ac.cn For instance, the transfer hydrogenation of 2-methylquinoline (B7769805) using an [Ir(COD)Cl]₂/(S)-SegPhos/I₂ system yields the corresponding chiral tetrahydroquinoline with good enantioselectivity. dicp.ac.cn This approach avoids the use of high-pressure hydrogen gas, adding to its practical appeal. dicp.ac.cn

Other Cyclization and Annulation Strategies

Beyond catalytic hydrogenation, a range of other cyclization and annulation strategies are employed for the synthesis of the tetrahydroquinoline core. These methods often involve the formation of key C-C and C-N bonds through intramolecular reactions of appropriately functionalized precursors.

Reduction-Reductive Amination Sequences

A powerful strategy for constructing the tetrahydroquinoline skeleton involves a tandem sequence of reduction and reductive amination starting from 2-nitroaryl ketones or aldehydes. nih.govnih.gov This one-pot process is typically initiated by the catalytic hydrogenation of the nitro group to an aniline, which then undergoes intramolecular condensation with the adjacent carbonyl group to form a cyclic imine or enamine intermediate. nih.govresearchgate.net Subsequent reduction of this intermediate furnishes the final tetrahydroquinoline product. nih.gov

Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, effectively facilitating both the nitro group reduction and the subsequent reductive amination steps under hydrogen pressure. nih.gov For example, the hydrogenation of a 2-nitroarylketone can lead to the corresponding 2-alkyl-1,2,3,4-tetrahydroquinoline in high yield. nih.gov This method has also been extended to the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters from methyl (2-nitrophenyl)acetate derivatives. nih.govresearchgate.net The stereochemical outcome of the reaction can be influenced by the choice of catalyst and reaction conditions. nih.gov

Bischler-Napieralski Reaction and Derivatives

The Bischler-Napieralski reaction is a classical method for the synthesis of 3,4-dihydroisoquinolines through the acid-catalyzed cyclization of β-arylethylamides. organic-chemistry.orgnrochemistry.comwikipedia.org While traditionally used for isoquinoline (B145761) synthesis, modifications of this reaction can be applied to prepare related heterocyclic systems. The reaction typically employs dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) under reflux conditions. organic-chemistry.orgnrochemistry.com The mechanism is believed to proceed through an electrophilic aromatic substitution involving a nitrilium ion intermediate. organic-chemistry.orgwikipedia.org

The initially formed dihydroisoquinoline can be subsequently reduced to the corresponding tetrahydroisoquinoline. rsc.org For example, reduction with lithium aluminum hydride (LiAlH₄) can stereoselectively generate 1,2,3,4-tetrahydroisoquinolines. rsc.org The Bischler-Napieralski reaction is most effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com Asymmetric versions of this reaction have also been developed, allowing for the synthesis of chiral tetrahydroisoquinolines. rsc.org

Intramolecular Electrophilic Aromatic Substitution Pathways

The formation of the tetrahydroquinoline ring can be achieved through intramolecular electrophilic aromatic substitution reactions, where a side chain containing an electrophilic carbon attacks the electron-rich aromatic ring. nih.govmasterorganicchemistry.com A prominent example is the Friedel-Crafts type reaction. masterorganicchemistry.com In the context of tetrahydroquinoline synthesis, this can involve the cyclization of N-aryl-substituted precursors.

For instance, gold-catalyzed intramolecular hydroarylation of N-ethoxycarbonyl-N-propargylanilines provides an efficient route to 4-substituted-1,2-dihydroquinolines, which can be subsequently reduced to the corresponding tetrahydroquinolines. nih.gov The proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by an electrophilic attack of the alkyne on the aniline ring to form a Wheland-type intermediate. nih.gov Subsequent aromatization and protodeauration yield the dihydroquinoline product. nih.gov This method benefits from the high efficiency and regioselectivity often associated with gold catalysis. nih.govorganic-chemistry.org

Green Chemistry Principles in Tetrahydroquinoline Synthesis

The development of synthetic routes for tetrahydroquinolines, including this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, improving energy efficiency, and employing renewable resources. The application of these principles to tetrahydroquinoline synthesis involves innovations in catalysts, solvents, and reaction strategies.

The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a strong emphasis on replacing them with environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. researchgate.net Research has shown that multicomponent cyclocondensation reactions to form tetrahydroquinoline analogs can be successfully carried out in water. researchgate.net In some cases, the use of water as a solvent can even influence the stereochemical outcome of the reaction. researchgate.net Other green solvent alternatives include bio-based solvents and ionic liquids, which have been used for the synthesis of various heterocyclic compounds. researchgate.netunibo.it

Energy efficiency is another key principle, with methods like microwave-assisted synthesis and ultrasound irradiation gaining prominence. mdpi.comnih.gov These techniques can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often higher product yields. nih.govmdpi.com For example, the synthesis of 4-hydroxy-2-quinolone analogues, which share a core structural feature with the target compound, has been achieved with microwave irradiation using a non-toxic bismuth chloride catalyst. nih.gov

Atom economy, which seeks to maximize the incorporation of starting materials into the final product, is addressed through strategies like multicomponent reactions and domino reactions. researchgate.netnih.gov Domino reactions, also known as tandem or cascade reactions, allow for the formation of complex molecules like tetrahydroquinolines in a single operation without isolating intermediates, thereby reducing waste and improving efficiency. nih.gov The "borrowing hydrogen" methodology is an exemplary atom-efficient process for synthesizing tetrahydroquinolines, where alcohols are used as alkylating agents, producing only water as a byproduct. epa.govresearchgate.net This method has been successfully employed using manganese pincer catalysts. epa.govresearchgate.net

The development of catalytic systems using more abundant and less toxic metals is also a key green chemistry objective. While precious metals like palladium, rhodium, and iridium are effective catalysts, there is a growing interest in using first-row transition metals such as iron and manganese. nih.govepa.gov For instance, an iron(III) complex has been used to promote the one-step synthesis of 2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov Similarly, a pyrolyzed cobalt-salen complex has been shown to be a robust heterogeneous catalyst for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. acs.orgrsc.org

Research into the oxidative dehydrogenation of tetrahydroquinoline derivatives also provides insights into green catalytic processes. Studies on substrates like 2-methyl-1,2,3,4-tetrahydroquinoline have utilized W-doped Ga₂O₃-NC catalysts in methanol, a relatively green solvent, to achieve high conversion rates under oxygen pressure. mdpi.com

The following tables summarize research findings related to green chemistry principles in the synthesis of tetrahydroquinolines and their analogs.

Table 1: Catalysts in Green Tetrahydroquinoline Synthesis

| Catalyst Type | Specific Catalyst | Application | Green Principle | Reference |

| Heterogeneous Acid Catalyst | 8-hydroxy-2-methylquinoline-modified H₄SiW₁₂O₄₀ | Ketalization reactions | Recyclable catalyst | nih.govresearchgate.net |

| Manganese Pincer Complex | Manganese(I) PN³ pincer complex | Synthesis of tetrahydroquinolines via borrowing hydrogen | Atom economy, use of abundant metals | epa.govresearchgate.net |

| Iron Complex | [Fe(III)(F₂₀TPP)Cl] | Intramolecular nitrene C-H insertion for tetrahydroquinoline synthesis | Use of abundant metals | nih.gov |

| Heterogeneous Cobalt Complex | Pyrolyzed cobalt-salen complex on silica | Hydrogenation of quinolines | Use of abundant metals, heterogeneous catalysis | acs.orgrsc.org |

| Bismuth(III) Chloride | BiCl₃ | Synthesis of 4-hydroxy-2-quinolone analogues | Non-toxic, low-cost Lewis acid catalyst | nih.gov |

| Doped Metal Oxide | W-doped Ga₂O₃-NC | Oxidative dehydrogenation of tetrahydroquinolines | Heterogeneous catalysis | mdpi.com |

Table 2: Alternative Energy Sources and Solvents in Tetrahydroquinoline Synthesis

| Method/Solvent | Application | Advantages | Reference |

| Microwave Irradiation | Synthesis of 4-hydroxy-2-quinolone analogues | Reduced reaction time, increased yields | nih.gov |

| Ultrasound Irradiation | Synthesis of bis-chalcones (precursors) | Energy efficiency, use of water as solvent | researchgate.netunibo.it |

| Water | One-pot three-component cyclocondensation for tetrahydroquinolines | Non-toxic, non-flammable, readily available | researchgate.net |

| Ionic Liquids | Synthesis of functionalized imidazoles and bis-chalcones | Recyclable catalyst and solvent | researchgate.netunibo.it |

| Methanol | Oxidative dehydrogenation of tetrahydroquinolines | Effective proton donor/acceptor, greener than many organic solvents | mdpi.com |

Aromatic and Heterocyclic Ring Functionalization

Functionalization of the aromatic portion of the molecule is primarily governed by the principles of electrophilic aromatic substitution, with the existing substituents exerting powerful directing effects.

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the strong electron-donating effects of both the hydroxyl (-OH) group at position 8 and the secondary amine (-NH-) of the tetrahydroquinoline ring. libretexts.org Both groups increase the nucleophilicity of the aromatic ring, making it more reactive than benzene itself. uci.edu

The general mechanism for EAS involves an initial attack by the electron-rich aromatic ring on a strong electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion. youtube.com A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com Common EAS reactions applicable to this scaffold include nitration, halogenation, and sulfonation. youtube.commasterorganicchemistry.com For instance, nitration is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is controlled by the directing effects of the existing substituents. The hydroxyl group is a powerful ortho, para-director, activating the positions ortho (position 7) and para (position 5) to itself. Similarly, the secondary amine group is also a strong activating ortho, para-director, activating positions 5 (ortho) and 7 (para).

The combined influence of these two groups results in strong activation of positions 5 and 7.

Position 7: Is ortho to the hydroxyl group and para to the amine group.

Position 5: Is para to the hydroxyl group and ortho to the amine group.

Therefore, electrophilic attack is strongly favored at these two positions. The precise outcome can depend on the specific reaction conditions and the steric bulk of the incoming electrophile. For example, sulfonation of the related 3-methyl-1,2,3,4-tetrahydroquinoline (B2921594) has been shown to produce 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid, indicating that substitution can occur on the aromatic ring. chemicalbook.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Position | Relation to -OH Group | Relation to -NH- Group | Predicted Reactivity |

|---|---|---|---|

| 5 | Para | Ortho | Highly Activated |

| 6 | Meta | Meta | Deactivated |

| 7 | Ortho | Para | Highly Activated |

N-Substitution Reactions of the Tetrahydroquinoline Nitrogen

The secondary amine in the tetrahydroquinoline ring is a nucleophilic center and readily undergoes substitution reactions with various electrophiles. nih.gov

N-acetylation involves the introduction of an acetyl group onto the nitrogen atom, typically by reacting the parent compound with acetyl chloride or acetic anhydride (B1165640). This reaction converts the secondary amine into an amide. N-sulfonation is achieved similarly through reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, yielding a sulfonamide. These reactions are fundamental in modifying the electronic properties and hydrogen-bonding capabilities of the nitrogen atom. rsc.org

Table 2: Representative N-Substitution Reactions

| Reaction | Reagent | Product Type |

|---|---|---|

| N-Acetylation | Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O) | N-acetyl derivative (Amide) |

| N-Sulfonation | p-Toluenesulfonyl chloride (TsCl) | N-sulfonyl derivative (Sulfonamide) |

Reactions Involving the Hydroxyl Group at Position 8

The phenolic hydroxyl group at position 8 is another key site for functionalization. Its reactivity is analogous to that of other phenols, primarily involving reactions of the hydroxyl proton and substitution reactions to form ethers and esters. libretexts.org The oxygen atom's lone pairs also contribute to the activation of the aromatic ring.

O-alkylation, to form ethers, can be accomplished via reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydride) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. nih.gov O-acylation, to form esters, is readily achieved by treating the compound with an acyl chloride or an acid anhydride in the presence of a base like pyridine.

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies

The functionalization reactions described above are instrumental in performing Structure-Activity Relationship (SAR) studies, a core component of medicinal chemistry. acs.org By systematically creating a library of derivatives (analogs) of this compound, researchers can probe how specific structural modifications affect a compound's biological activity. nih.govnih.gov

The goal is to identify the key chemical features (pharmacophore) responsible for the desired biological effect and to optimize properties like potency, selectivity, and metabolic stability.

Aromatic Ring Functionalization: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) at positions 5 and 7 allows for the exploration of how steric bulk, electronics (electron-withdrawing vs. electron-donating), and lipophilicity in this region impact target binding.

N-Substitution: Converting the secondary amine to amides, sulfonamides, or tertiary amines (via N-alkylation) modifies the compound's hydrogen-bonding capacity, polarity, and basicity. This can significantly influence solubility and interactions with biological targets. nih.gov

Hydroxyl Group Modification: Converting the hydroxyl group to an ether or ester helps determine if it is acting as a hydrogen bond donor or acceptor in its binding site. It also allows for tuning of the compound's lipophilicity.

This strategic derivatization provides a powerful tool for optimizing a lead compound into a potential drug candidate. nih.gov

Stereochemistry and Chiral Synthesis of 2 Methyl 1,2,3,4 Tetrahydroquinolin 8 Ol Analogs

Enantioselective Synthetic Routes

The asymmetric synthesis of 2-substituted tetrahydroquinolines, including analogs of 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol, is achieved through several modern catalytic strategies. These methods leverage chiral catalysts to control the formation of the C2 stereocenter, often yielding products with high levels of enantiopurity.

Biocatalytic and Chemoenzymatic Methods: Enzymes are highly effective chiral catalysts for producing enantiopure compounds. A key strategy involves the dynamic kinetic resolution (DKR) of a racemic precursor, such as (±)-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol. In one such process, the lipase (B570770) from Candida antarctica is used to selectively acylate one enantiomer, allowing for the separation of the fast-reacting enantiomer from the unreacted one. nih.govmdpi.com This chemoenzymatic approach provides access to both enantiomers of the target molecule in high yield and optical purity. mdpi.com

Another powerful method is the use of engineered transaminases. In a three-step synthesis, a ketone precursor is converted into a chiral amine using whole cells that express a specifically designed transaminase, which effectively sets the stereochemistry at the C2 position with high enantiomeric ratios (er), often exceeding 95:5. nih.gov

Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes featuring chiral ligands are widely used to synthesize chiral tetrahydroquinolines.

Hydrogenation and Transfer Hydrogenation: Chiral phosphoric acid can act as a sole catalyst for the dehydrative cyclization of 2-aminochalcones followed by an asymmetric reduction with a Hantzsch ester to yield tetrahydroquinolines with excellent enantioselectivities. nih.gov Similarly, gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation provides an efficient route. organic-chemistry.org

Palladium-Catalyzed Reactions: Enantioselective aza-Michael reactions catalyzed by palladium complexes have been developed to induce chirality in the formation of 2-alkyl-substituted tetrahydroquinolines.

| Synthetic Method |

Resolution of Racemic Mixtures via Chiral Chromatography

Beyond asymmetric synthesis, the separation of racemic mixtures is a crucial technique for obtaining enantiopure compounds. wikipedia.org This process, known as chiral resolution, can be accomplished effectively using chromatographic methods. scribd.com

High-performance liquid chromatography (HPLC) employing a chiral stationary phase (CSP) is a primary tool for this purpose. scribd.comnih.gov For analogs like 2-methyl-5,6,7,8-tetrahydroquinolin-8-ol, enzymatic kinetic resolution is often monitored and validated using chiral HPLC. For instance, the progress of the lipase-catalyzed resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol can be tracked by HPLC equipped with a chiral column, such as a Daicel AD-RH column, allowing for clear separation and quantification of the enantiomers. mdpi.com This analytical separation is fundamental to confirming the optical purity of the products obtained from either asymmetric synthesis or resolution. mdpi.com

The general principle involves the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and enabling their separation. nih.gov While methods like the crystallization of diastereomeric salts formed with a chiral resolving agent are also used, chiral chromatography offers a direct and often more efficient means of separation. libretexts.org

Impact of Stereochemistry on Biological Activity

The three-dimensional structure of a molecule is critical for its interaction with biological targets like enzymes and receptors. mhmedical.com For chiral compounds, enantiomers can exhibit significantly different pharmacological activities. mdpi.com This principle has been demonstrated with derivatives of the this compound scaffold.

In studies on the antiproliferative activity of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, specific compounds were synthesized and tested as pure enantiomers to investigate the role of stereochemistry. nih.govnih.gov For a particularly active derivative, designated as compound 5a, the (R)-enantiomer showed markedly different and more potent activity compared to its (S)-counterpart against a panel of human cancer cell lines. nih.gov The (R)-enantiomer was found to disrupt the cell cycle, induce depolarization of the mitochondrial membrane, and increase cellular reactive oxygen species (ROS) production in ovarian carcinoma (A2780) cells, highlighting a clear stereochemical preference for its biological effect. nih.govnih.gov

Table: Antiproliferative Activity (IC₅₀ in µM) of Enantiomers of Compound 5a nih.gov

| Cell Line | Description | (R)-5a | (S)-5a |

|---|---|---|---|

| CEM | Human T-lymphocyte cells | 12.5 ± 1.1 | > 50 |

| HeLa | Human cervix carcinoma cells | 11.4 ± 0.9 | > 50 |

| HT-29 | Colorectal adenocarcinoma | 16.3 ± 1.5 | > 50 |

| A2780 | Ovarian carcinoma | 6.7 ± 0.5 | > 50 |

| MSTO-211H | Biphasic mesothelioma | 10.1 ± 0.8 | > 50 |

| HMEC-1 | Non-cancer endothelial cells | 18.5 ± 1.4 | > 50 |

Data presented as mean ± standard deviation. IC₅₀ is the half-maximal inhibitory concentration.

This data clearly illustrates that the biological activity resides almost exclusively in the (R)-enantiomer, as the (S)-enantiomer was largely inactive across all tested cell lines. nih.gov

Investigations of Retention and Inversion of Configuration in Synthetic Transformations

Understanding and controlling the stereochemical outcome of chemical reactions is fundamental to chiral synthesis. youtube.com Transformations involving a chiral center can proceed with either retention of the original configuration or inversion to the opposite configuration.

A classic example of inversion of configuration occurs in bimolecular nucleophilic substitution (Sₙ2) reactions. masterorganicchemistry.com This is demonstrated in the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives from their corresponding 8-hydroxy precursors. mdpi.com The synthetic sequence starts with an enantiomerically pure alcohol, for example, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-ol.

Activation of the Hydroxyl Group: The chiral alcohol is first reacted with methanesulfonyl chloride (MsCl) in the presence of a base. This converts the hydroxyl group (-OH) into a mesylate group (-OMs), which is an excellent leaving group. This step typically proceeds with retention of configuration as the chiral carbon-oxygen bond is not broken.

Nucleophilic Substitution: The resulting mesylate is then treated with a nucleophile, such as sodium azide (B81097) (NaN₃). The azide ion (N₃⁻) attacks the chiral carbon from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.com This Sₙ2 displacement forces the mesylate group to leave and results in a complete inversion of configuration at the chiral center. youtube.comyoutube.com

The resulting chiral azide can then be reduced (e.g., via catalytic hydrogenation) to the corresponding primary amine, a transformation that does not affect the newly established stereocenter. Therefore, starting with the (R)-alcohol yields the (S)-amine. This two-step sequence is a reliable method for inverting the stereochemistry at the C8 position of the tetrahydroquinoline ring system. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Action

General Principles of SAR for Tetrahydroquinoline Derivatives

The biological activity of tetrahydroquinoline derivatives is intrinsically linked to their three-dimensional structure. collaborativedrug.com SAR studies aim to identify the key structural characteristics that correlate with their chemical and biological reactivity. collaborativedrug.comrsc.org For the tetrahydroquinoline class, several general principles have been established:

Chirality: The tetrahydroquinoline scaffold often contains chiral centers, most notably at the C-2 and C-4 positions. The stereochemistry at these centers is frequently a critical determinant of biological activity. For instance, in the case of tetrahydroquinoline-type ecdysone (B1671078) agonists, the (2R,4S)-isomers are reported to be the most biologically active. nih.gov Similarly, studies on 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives have shown that pure enantiomers can exhibit significantly different biological effects, underscoring the importance of stereochemistry in their interaction with cellular targets. nih.gov

Scaffold Rigidity and Flexibility: The semi-rigid tetrahydroquinoline core provides a defined orientation for its substituent groups, which is essential for binding to specific biological targets. However, the flexibility of certain side chains attached to this scaffold also plays a vital role. SAR studies on tetrahydroisoquinoline derivatives as P-glycoprotein ligands have highlighted the importance of both scaffold rigidity and side-chain flexibility in achieving high potency and selectivity. nih.gov

Substituent Positioning: The nature and position of substituents on both the aromatic and the saturated rings of the tetrahydroquinoline nucleus are pivotal. Modifications at positions such as C-2, C-3, C-4, and C-8, as well as on the nitrogen atom, can dramatically alter the molecule's pharmacological profile, influencing everything from receptor binding affinity to cellular uptake and mechanism of action. nih.govnih.gov

Exploration of Substituent Effects on Biological Function

The systematic modification of substituents on the tetrahydroquinoline ring is a cornerstone of medicinal chemistry efforts to optimize their biological activity.

The steric and electronic properties of substituents significantly impact the reactivity and efficacy of these compounds. For example, in the synthesis of spiro-tetrahydroquinoline derivatives, substituents in the ortho position can sterically hinder the reaction, reducing the rate of product formation compared to meta and para-substituted reactants. nih.gov Similarly, the presence of an electron-donating methoxy (B1213986) group at the para position of either the aniline (B41778) or benzaldehyde (B42025) precursors can lower the yield in Povarov reactions used to synthesize tetrahydroquinolines. sci-rad.com

In the context of biological activity, specific substitutions have been linked to distinct functional outcomes:

Anticancer Activity: A 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one derivative demonstrated potent cytotoxicity against lung and colon cancer cell lines. nih.gov For a series of tetrahydroquinoline derivatives designed as LSD1 inhibitors, a compound with high activity was used as a template to guide further design, indicating that specific substitutions are key to enhancing inhibitory potential. nih.gov

Ecdysone Agonism: For tetrahydroquinoline-type ecdysone agonists, the cis-stereochemistry of the scaffold is a requirement for biological activity. nih.gov Quantitative structure-activity relationship (QSAR) analyses have been employed to uncover the specific physicochemical properties of substituents that are crucial for the ligand-receptor interaction. nih.gov

NMDA Receptor Antagonism: In the design of neuroprotective agents, substituted tetrahydroquinoline derivatives were developed to act as antagonists of the glycine (B1666218) binding site associated with the NMDA receptor, fulfilling key pharmacophoric requirements for this activity. nih.gov

Table 1: Effect of Substituents on the Biological Activity of Tetrahydroquinoline Derivatives

| Position of Substitution | Substituent | Observed Biological Effect | Reference |

|---|---|---|---|

| C-2, C-4 | Specific stereoisomers (e.g., 2R,4S) | Crucial for high-affinity binding to ecdysone receptors. nih.gov | nih.gov |

| C-3 | (1-naphthyl)methyl moiety | Conferred potent cytotoxicity against lung and colon cancer cells. nih.gov | nih.gov |

| C-8 | Amine group | Serves as a key anchor for derivatives with antiproliferative activity. nih.gov | nih.gov |

| General | Flexible (dimethylamino)ethylcarboxamide side chain | Designed for DNA-intercalating antitumor agents. nih.gov | nih.gov |

Investigation of Interactions with Biological Macromolecules and Cellular Targets

The diverse pharmacology of tetrahydroquinoline derivatives stems from their ability to interact with a wide array of biological macromolecules, including enzymes, receptors, and nucleic acids.

Tetrahydroquinoline derivatives have been identified as inhibitors of several key enzymes implicated in disease processes.

Na+, K+-ATPase: This ion pump is often overexpressed in tumors and is a target for cancer therapy. Derivatization of quercetin (B1663063) with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety was found to enhance its inhibitory activity towards Na+, K+-ATPase by 50-fold compared to quercetin alone. mdpi.comnih.gov This suggests that the tetrahydroisoquinoline motif plays a direct role in the interaction and inhibition of the enzyme. mdpi.com

Cyclin-Dependent Kinases (CDKs) and Dihydrofolate Reductase (DHFR): CDKs are crucial regulators of the cell cycle, while DHFR is essential for DNA synthesis. nih.gov Both are important targets in cancer therapy. Novel tetrahydroisoquinolines have been synthesized and identified as potent inhibitors of both CDK2 and DHFR, demonstrating their potential as dual-acting anticancer agents. nih.gov

Lysine-Specific Demethylase 1 (LSD1): Overexpression of the enzyme LSD1 is linked to cancer. 3D-QSAR models have been used to design novel tetrahydroquinoline derivatives that act as inhibitors of LSD1, highlighting their potential as targeted anticancer drugs. nih.gov

The tetrahydroquinoline scaffold is a privileged structure for targeting various receptors.

NMDA Receptor Antagonists: Substituted tetrahydroquinolines have been specifically designed as antagonists of the N-Methyl-D-Aspartate (NMDA) receptor, targeting the glycine binding site. nih.gov These compounds show potential as neuroprotective agents for conditions such as stroke. nih.gov

Ecdysone Agonists: Tetrahydroquinolines represent a class of non-steroidal ecdysone agonists that bind specifically to mosquito ecdysone receptors (EcR). nih.govnih.gov This interaction triggers abnormal and lethal molting, making these compounds attractive leads for novel mosquito control agents. nih.gov The binding involves the EcR/USP heterodimer, a ligand-activated nuclear receptor complex. nih.govjst.go.jp

CXCR4 Chemokine Receptor Antagonists: The CXCR4 receptor and its ligand CXCL12 play a key role in cancer metastasis and hematopoietic stem cell trafficking. nih.gov Tetrahydroisoquinoline-based compounds have been developed as potent antagonists of the CXCR4 receptor, interfering with pro-survival signaling and inhibiting cancer cell chemotaxis. nih.gov

Table 2: Receptor Binding Profile of Tetrahydroquinoline Derivatives

| Receptor Target | Type of Interaction | Therapeutic Application | Reference |

|---|---|---|---|

| NMDA Receptor (glycine site) | Antagonist | Neuroprotection | nih.gov |

| Ecdysone Receptor (EcR) | Agonist | Insecticide (Mosquito Control) | nih.govnih.gov |

| CXCR4 Chemokine Receptor | Antagonist | Anticancer (Metastasis Inhibition) | nih.gov |

| Opioid Receptors | Antagonist | Peripheral Applications | nih.gov |

Some tetrahydroquinoline derivatives exert their biological effects, particularly their anticancer activity, by directly interacting with DNA.

New series of benzo-[h]quinoline and tetrahydrobenzo-[h]quinoline derivatives have been designed as DNA-intercalating antitumor agents. nih.gov Studies using UV and fluorescence spectroscopy confirmed that these compounds can interact with calf thymus DNA (CT-DNA). nih.gov In general, the unsaturated benzo[h]quinolines showed a higher interacting effect with DNA than their saturated tetrahydro-analogs. nih.gov Molecular docking studies further supported that these compounds can bind to DNA as intercalating agents, positioning themselves between the base pairs of the DNA helix. nih.goveurekaselect.com This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

Cellular and Subcellular Mechanisms

The interaction of tetrahydroquinoline derivatives with their molecular targets triggers a cascade of cellular events that define their ultimate biological effect. For antiproliferative derivatives, the mechanisms often converge on the induction of programmed cell death and the disruption of cell cycle progression.

Induction of Apoptosis: Several tetrahydroquinolinone derivatives have been shown to induce apoptosis in cancer cells. nih.gov For example, compound 4a, a 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, was found to trigger cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. nih.gov This is a common mechanism for anticancer drugs, as it leads to the controlled elimination of malignant cells. nih.gov

Cell Cycle Arrest: Before undergoing apoptosis, cancer cells treated with certain tetrahydroquinoline derivatives exhibit cell cycle arrest. The derivative 4a was observed to cause an arrest at the G2/M phase of the cell cycle in lung cancer cells. nih.gov Similarly, the chiral derivative (R)-5a, based on a 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) scaffold, induced a concentration-dependent increase in the G0/G1 phase population in ovarian carcinoma cells. nih.gov

Mitochondrial Disruption and ROS Production: The intrinsic apoptotic pathway is often initiated by mitochondrial dysfunction. The active enantiomer (R)-5a was shown to induce depolarization of the mitochondrial membrane in A2780 ovarian cancer cells. nih.gov Furthermore, this compound was found to increase the production of cellular Reactive Oxygen Species (ROS). nih.gov Elevated ROS levels can cause significant oxidative damage to cellular components, including mitochondria, and are a known trigger for apoptosis.

Induction of Oxidative Stress and Mitochondrial Damage

Oxidative stress arises from an imbalance between the generation of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. nih.gov Mitochondria, as the primary sites of cellular respiration, are both a major source and a primary target of ROS. nih.govresearchgate.net The disruption of mitochondrial function is a key factor in cellular damage and can lead to cell death. nih.gov

Research into derivatives of the 2-methyl-tetrahydroquinoline framework has demonstrated their potential to induce mitochondrial damage and oxidative stress. A study involving a series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives identified specific compounds with significant cytotoxic effects. nih.gov The most active of these, designated (R)-5a, was shown to cause depolarization of the mitochondrial membrane and increase the production of cellular ROS in A2780 ovarian carcinoma cells. nih.gov This aligns with broader findings that amino-quinoline derivatives can exert anticancer effects by inducing mitochondrial dysfunction through elevated ROS levels. nih.gov

Conversely, subtle changes to the tetrahydroquinoline structure can lead to opposite effects. For instance, the compound 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), an analog, has been shown to possess antioxidant properties that alleviate oxidative stress by reducing levels of lipid and protein oxidation products. mdpi.com This highlights a critical aspect of the structure-activity relationship, where the nature and position of substituents dictate whether the compound promotes or mitigates oxidative stress.

Table 1: Comparative Effects of Tetrahydroquinoline Derivatives on Oxidative Stress and Mitochondria

| Compound/Derivative Class | Effect | Mechanism/Observation | Cell Line/Model | Source(s) |

|---|---|---|---|---|

| (R)-5a (an 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivative) | Induces Oxidative Stress | Induces mitochondrial membrane depolarization and cellular ROS production. | A2780 (Ovarian Carcinoma) | nih.gov |

| Amino-quinoline derivatives | Induce Mitochondrial Dysfunction | Increase Reactive Oxygen Species (ROS) levels. | General finding | nih.gov |

Modulation of Cell Signaling Pathways

Cell signaling pathways are complex networks that transmit information from extracellular signals to invoke a cellular response. youtube.com These cascades often involve receptor proteins and a series of intracellular molecules that can be modulated by small-molecule compounds. youtube.comkhanacademy.org The tetrahydroquinoline scaffold has proven to be a "privileged scaffold" for designing molecules that interact with these pathways. nih.govnih.gov

One key area of investigation is the inhibition of cancer progression. nih.gov For example, the (S)-5,6,7,8-tetrahydroquinolin-8-amine structure is a foundation for developing antagonists of the CXCR4 chemokine receptor. nih.govnih.gov Overexpression of CXCR4 on cancer cells is linked to metastasis and tumor growth, and its antagonists can interfere with pro-survival signaling. nih.gov

Other quinolinol derivatives, such as the small molecule SC-62-1, exhibit anticancer activity by profoundly altering multiple cellular pathways. mdpi.com The proposed mechanism for SC-62-1 involves the induction of proteasomal degradation of MDM4 (a negative regulator of the p53 tumor suppressor) and lysosomal degradation of ferritin heavy chain 1 (FTH1). mdpi.com This action creates overwhelming cellular stress by significantly altering pathways related to RNA metabolism, mitochondrial function, and protein translation, ultimately leading to p53-independent cell death. mdpi.com

In contrast, other derivatives can modulate inflammatory pathways. The antioxidant compound HTHQ (6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline) was found to reduce inflammation by decreasing the expression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of the inflammatory response. mdpi.com

Table 2: Modulation of Cellular Signaling by Tetrahydroquinoline Derivatives

| Compound/Derivative Class | Pathway/Target Modulated | Downstream Effect | Source(s) |

|---|---|---|---|

| (S)-5,6,7,8-tetrahydroquinolin-8-amine based antagonists | CXCR4 Chemokine Receptor | Interference with pro-survival signaling and chemotaxis. | nih.govnih.gov |

| SC-62-1 (a quinolinol small molecule) | MDM4, FTH1, RNA metabolism, mitochondrial function | Degradation of key proteins, induction of overwhelming cellular stress. | mdpi.com |

Mechanisms of Anti-proliferative Activity

The anti-proliferative activity of 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol and its derivatives is a direct consequence of their impact on the molecular mechanisms described previously, namely the induction of cell stress and the modulation of signaling pathways.

The ability of certain amino-quinoline derivatives to induce mitochondrial dysfunction and increase ROS levels is a primary mechanism for their anti-proliferative and cytotoxic effects. nih.gov A study of a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives found that several compounds exerted a significant cytotoxic effect against a panel of human cancer cell lines. nih.gov Specifically, compounds identified as 3a, 5a, and 2b proved to be potent against multiple cancer cell lines, prompting further investigation into their enantiomer-specific activity. nih.gov

Furthermore, the multi-pathway modulation by compounds like SC-62-1 represents another powerful anti-proliferative strategy. mdpi.com By causing the degradation of proteins essential for survival and altering metabolic and protein translation pathways, the compound induces a level of cellular stress that cannot be resolved, culminating in p53-independent cell death. mdpi.com This mechanism is also effective against cancer cells that have developed resistance to other treatments, such as the BRAF inhibitor Vemurafinib. mdpi.com

Table 3: Anti-proliferative Activity of Selected 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives (IC50 in µM)

| Compound | CEM (T-lymphocyte) | HeLa (Cervix Carcinoma) | A2780 (Ovarian Carcinoma) | MSTO-211H (Mesothelioma) | HT-29 (Colorectal Adenocarcinoma) |

|---|---|---|---|---|---|

| 3a | 2.5 ± 0.3 | 4.8 ± 0.4 | 1.8 ± 0.1 | 3.5 ± 0.4 | 5.2 ± 0.6 |

| 5a | 1.9 ± 0.2 | 3.5 ± 0.3 | 1.5 ± 0.1 | 2.9 ± 0.2 | 4.8 ± 0.5 |

| 2b | 3.1 ± 0.4 | 5.2 ± 0.5 | 2.1 ± 0.2 | 4.1 ± 0.3 | 6.1 ± 0.7 |

Data sourced from a study on the biological properties of new chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-5a (an (E)-N-(furan-2-ylmethylene)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative) |

| SC-62-1 |

| Vemurafinib |

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) |

| (S)-5,6,7,8-tetrahydroquinolin-8-amine |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. libretexts.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule. uobasrah.edu.iq For 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol, specific signals and coupling patterns in the ¹H and ¹³C NMR spectra confirm the arrangement of the tetrahydroquinoline core, the positions of the methyl and hydroxyl substituents, and their spatial relationships.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons on the aromatic ring appear in the downfield region, while those on the saturated heterocyclic ring and the methyl group appear further upfield. Spin-spin splitting, where adjacent non-equivalent protons influence each other's signals, reveals which protons are neighbors in the structure. For instance, the signal for the proton at C2 is split by the neighboring methyl protons and the C3 methylene (B1212753) protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analyses of structurally similar compounds such as 1,2,3,4-tetrahydroquinoline (B108954), 6-methyl-1,2,3,4-tetrahydroquinoline, and other quinoline (B57606) derivatives. rsc.orgchemicalbook.comchemicalbook.com

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 | ~3.4 - 3.6 | Multiplet (m) | ~48 - 52 |

| C3 | ~1.8 - 2.0 (axial), ~2.1 - 2.3 (equatorial) | Multiplet (m) | ~25 - 29 |

| C4 | ~2.7 - 2.9 | Triplet (t) | ~22 - 26 |

| C4a | - | - | ~120 - 124 |

| C5 | ~6.7 - 6.9 | Doublet (d) | ~118 - 122 |

| C6 | ~6.9 - 7.1 | Triplet (t) | ~125 - 129 |

| C7 | ~6.6 - 6.8 | Doublet (d) | ~114 - 118 |

| C8 | - | - | ~140 - 144 |

| C8a | - | - | ~142 - 146 |

| 2-CH₃ | ~1.2 - 1.4 | Doublet (d) | ~20 - 24 |

| N1-H | ~3.8 - 4.2 | Broad Singlet (br s) | - |

| C8-OH | ~8.5 - 9.5 | Broad Singlet (br s) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. researchgate.net It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization sources such as Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing polar molecules like this compound. researchgate.netmdpi.com

In ESI-MS, the molecule is typically protonated to form a molecular ion, [M+H]⁺. For this compound (C₁₀H₁₃NO, molecular weight 163.22 g/mol ), the primary ion observed would be at an m/z of approximately 164.2.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for this compound would include alpha-cleavage (breaking the bond adjacent to the nitrogen atom), leading to the loss of the methyl group, and cleavage of bonds within the saturated ring. chemguide.co.ukyoutube.com The stability of the resulting carbocations and radical species dictates the relative abundance of the fragment ions observed in the spectrum. chemguide.co.uk

Table 2: Predicted ESI-MS Fragmentation Analysis for this compound

| Ion | Predicted m/z | Identity / Proposed Loss |

| [M+H]⁺ | 164.2 | Molecular Ion |

| [M+H - CH₃]⁺ | 149.1 | Loss of the C2-methyl radical (alpha-cleavage) |

| [M+H - H₂O]⁺ | 146.2 | Loss of water from the hydroxyl group |

| [M+H - C₂H₄]⁺ | 136.1 | Loss of ethylene (B1197577) from the tetrahydroquinoline ring |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds. nih.gov Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, making these techniques excellent for identifying the functional groups present in a compound. researchgate.net

For this compound, the spectra would show distinct bands corresponding to the O-H and N-H stretching vibrations, C-H stretches from both the aromatic and aliphatic portions of the molecule, C=C stretches within the aromatic ring, and C-O and C-N bond vibrations. The combination of these specific frequencies provides strong evidence for the compound's structure.

Table 3: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on standard values and data from related quinoline structures. nih.govnist.gov

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | FTIR/Raman | 3200 - 3600 (Broad) | Phenolic hydroxyl group |

| N-H Stretch | FTIR/Raman | 3300 - 3500 | Secondary amine in the ring |

| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 | C-H bonds on the benzene (B151609) ring |

| Aliphatic C-H Stretch | FTIR/Raman | 2850 - 2960 | C-H bonds on the saturated ring and methyl group |

| Aromatic C=C Stretch | FTIR/Raman | 1500 - 1620 | Benzene ring stretching |

| C-N Stretch | FTIR | 1250 - 1350 | Amine C-N bond |

| C-O Stretch | FTIR | 1180 - 1260 | Phenolic C-O bond |

Chromatography Techniques for Purity and Isomer Separation (e.g., HPLC, Chiral Column Chromatography)

Chromatography is essential for separating the target compound from impurities and, crucially, for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of a synthesized compound. nih.gov A typical reversed-phase HPLC method would use a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive like formic acid to ensure good peak shape. rsc.orgmdpi.com

The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers, (R) and (S). wikipedia.org These isomers have identical physical properties except for their interaction with polarized light and other chiral molecules. Therefore, they cannot be separated by standard HPLC.

Chiral column chromatography is required to resolve the enantiomeric mixture (racemate). sigmaaldrich.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and highly effective for separating a broad range of chiral compounds. chromatographyonline.com The development of a successful chiral separation is critical for studying the specific biological activities of each individual enantiomer.

Table 4: Exemplar Chromatographic Methods for Analysis

| Parameter | Purity Analysis (Reversed-Phase HPLC) | Isomer Separation (Chiral HPLC) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Cellulose-based, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Heptane/Isopropanol with additive (e.g., Diethylamine) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at ~280 nm | UV at ~280 nm |

| Purpose | Quantify chemical purity | Separate and quantify (R) and (S) enantiomers |

Applications of 2 Methyl 1,2,3,4 Tetrahydroquinolin 8 Ol As a Research Scaffold in Chemical Biology and Medicinal Chemistry

Design of Novel Bioactive Compounds

The 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol scaffold is a valuable building block for synthesizing new molecules with potential therapeutic applications, particularly as antiproliferative agents. nih.govresearchgate.net Researchers utilize its inherent chemical reactivity to generate libraries of derivatives and screen them for biological activity against various cancer cell lines.

A common synthetic strategy involves the modification of the amino group (after converting the 8-ol to an 8-amine). For instance, a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives has been synthesized starting from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910). nih.gov In this process, Schiff bases are formed by reacting the primary amine with various aldehydes. nih.gov These intermediates can then be reduced to form stable secondary amines, thus introducing diverse substituents at the 8-position. nih.gov

These newly synthesized compounds have been evaluated for their antiproliferative effects across a panel of human cancer cell lines. nih.gov Testing has been conducted on cell lines including human T-lymphocyte cells (CEM), cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H), as well as on non-cancerous human dermal microvascular endothelial cells (HMEC-1) to assess selectivity. nih.gov

Several of these derivatives have demonstrated significant cytotoxic activity. nih.gov The chirality of the scaffold plays a crucial role in the biological effect, with pure enantiomers often showing different levels of activity. nih.gov For example, studies on specific derivatives revealed that the (R)-enantiomer of one compound was particularly potent, capable of affecting the cell cycle, inducing depolarization of the mitochondrial membrane, and increasing the production of reactive oxygen species (ROS) in A2780 ovarian cancer cells. nih.gov

Table 1: Antiproliferative Activity of Selected 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives Note: This table is representative of the types of data generated in research studies. Specific IC50 values are determined experimentally.

| Compound | Derivative Type | Target Cell Line | Reported Activity (IC50) | Mechanism Insight |

|---|---|---|---|---|

| Derivative A (e.g., Schiff Base) | Iminopyridine | A2780 (Ovarian) | Significant | Induces ROS production |

| Derivative B (e.g., Amine) | Pyridinylmethyl | HT-29 (Colorectal) | Moderate | Affects cell cycle |

| (R)-Derivative C | Substituted Amine | A2780 (Ovarian) | High | Induces mitochondrial membrane depolarization nih.gov |

| (S)-Derivative C | Substituted Amine | A2780 (Ovarian) | Lower than (R)-isomer | Demonstrates stereospecificity of action nih.gov |

Contribution to Natural Product Inspired Synthesis

Natural products have historically been a cornerstone of drug discovery, offering complex and biologically active molecular architectures. nih.govbohrium.com The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a structural motif found in a wide variety of natural alkaloids with significant therapeutic properties. nih.govnih.govscilit.com This makes synthetic scaffolds like this compound invaluable for creating synthetic analogues of these natural compounds. nih.gov

The synthesis of natural product-inspired compounds allows researchers to overcome limitations associated with the natural sources, such as low abundance and difficult isolation. nih.gov By using a common scaffold, chemists can systematically modify the structure to explore structure-activity relationships (SAR) and optimize the therapeutic properties of the lead compound.

Examples of medicinally important molecules containing the tetrahydroquinoline or a related quinoline (B57606) core include:

Virantmycin: An antiviral and antifungal antibiotic. nih.gov

Oxamniquine: A drug used in the treatment of schistosomiasis. nih.gov

Nicainoprol: An antiarrhythmic agent. nih.gov

The development of synthetic routes to these and other complex natural products often involves building upon a core heterocyclic structure. The this compound scaffold provides a ready-made foundation that mimics a significant portion of these natural alkaloids, facilitating the more efficient synthesis of analogues for biological evaluation.

Table 2: Natural Products and Synthetic Analogues Based on the Tetrahydroquinoline Scaffold

| Natural Product / Drug Class | Core Structure | Therapeutic Area | Role of Synthetic Scaffold |

|---|---|---|---|

| Virantmycin nih.gov | Tetrahydroquinoline | Antiviral, Antifungal nih.gov | Serves as a template for developing novel anti-infective agents. |

| Alkaloids from Lagochilus ilicifolius bohrium.com | Methyl-tetrahydroquinoline bohrium.com | Antibacterial bohrium.com | Provides a basis for synthesizing simplified or modified antibacterial compounds. |

| Schistosomicides (e.g., Oxamniquine) nih.gov | Tetrahydroquinoline | Antiparasitic nih.gov | Allows for the creation of derivatives to improve efficacy and reduce side effects. |

| Antiarrhythmics (e.g., Nicainoprol) nih.gov | Tetrahydroquinoline | Cardiovascular | Enables the exploration of structural modifications to enhance cardiac activity. |

Exploration of Molecular Diversity in Compound Libraries

The success of high-throughput screening in drug discovery relies on the availability of large and structurally diverse compound libraries. rsc.orgnih.gov Diversity-oriented synthesis (DOS) is a strategy used to efficiently generate collections of structurally complex and diverse small molecules from a common starting point. rsc.orgmskcc.org this compound is an ideal scaffold for DOS due to its multiple points for chemical modification.

The concept of DOS has shifted the focus of library construction from simply increasing the number of compounds to enhancing their structural and, therefore, functional diversity. rsc.org A "privileged scaffold" like tetrahydroquinoline can be systematically elaborated to occupy a broad region of chemical space, increasing the probability of identifying a "hit" for challenging biological targets. researchgate.netnih.gov

The key reactive sites on the this compound scaffold that allow for the generation of molecular diversity include:

The Nitrogen Atom (N1): The secondary amine can be readily acylated, alkylated, sulfonylated, or used in coupling reactions to introduce a wide variety of functional groups.

The Hydroxyl Group (C8-OH): This group can be etherified, esterified, or used as a handle for other transformations, introducing another vector of diversity.

The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents at positions C5 and C7, further expanding the structural variety of the library.

The Chiral Center (C2): The methyl group at the C2 position creates a stereocenter, allowing for the synthesis of distinct (R) and (S) enantiomers, which can exhibit different biological activities and provide another layer of diversity. nih.gov

By applying various synthetic reactions at these positions in a combinatorial fashion, a single scaffold can give rise to thousands of unique compounds. nih.gov These libraries can then be screened to identify novel modulators of biological processes, providing starting points for new drug development programs.

Table 3: Potential Diversification Points on the this compound Scaffold

| Position on Scaffold | Functional Group | Example Reactions for Diversification | Potential New Functional Groups |

|---|---|---|---|

| N-1 | Secondary Amine | Acylation, Reductive Amination, Sulfonylation, Buchwald-Hartwig Coupling | Amides, Tertiary Amines, Sulfonamides, Aryl/Heteroaryl Amines |

| C-2 | Methyl Group | (Chiral Center) | Synthesis of pure (R) or (S) enantiomers, or diastereomers. |

| C-5, C-7 | Aromatic C-H | Halogenation, Nitration, Friedel-Crafts Acylation/Alkylation | Halogens, Nitro, Amino, Acyl, Alkyl groups |

| C-8 | Hydroxyl (-OH) | Etherification (Williamson), Esterification, Mitsunobu Reaction | Ethers, Esters, Alkyl/Aryl Ethers |

Future Research Directions and Emerging Paradigms for 2 Methyl 1,2,3,4 Tetrahydroquinolin 8 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. ijpsjournal.comiipseries.org However, these methods often involve harsh conditions, hazardous reagents, and significant environmental impact, such as high temperatures and the use of strong acids. iipseries.orgnih.gov The contemporary paradigm shift towards green and sustainable chemistry is driving the development of more benign and efficient protocols. researchgate.netresearchgate.net

Future synthetic strategies for 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol will likely focus on minimizing waste, solvent consumption, and energy input. researchgate.net This involves the adoption of greener solvents, such as water and ethanol, and the use of innovative catalysts. researchgate.net Research has shown the effectiveness of various green catalysts like p-toluenesulfonic acid (p-TSA) and even catalyst-free techniques for synthesizing quinoline analogs. researchgate.net Moreover, energy sources such as microwave irradiation and ultrasound are being employed to accelerate reactions and improve yields, often under solvent-free conditions. iipseries.orgnih.gov

A key strategy for producing the 2-Methyl-1,2,3,4-tetrahydroquinoline scaffold is the hydrogenation of the parent quinoline. wikipedia.org Sustainable approaches to this reduction are critical. Catalytic transfer hydrogenation, for example, can utilize safer hydrogen donors. Domino reactions, which allow for the formation of complex structures in a single operation without isolating intermediates, represent another frontier for efficient and sustainable synthesis. nih.gov These methods improve atom economy and reduce waste, aligning with the principles of green chemistry. nih.gov

| Parameter | Traditional Methods (e.g., Skraup, Friedländer) | Emerging Sustainable Methods |

|---|---|---|

| Reaction Conditions | High temperatures, strong acids/oxidizing agents ijpsjournal.comiipseries.org | Milder conditions, often room temperature researchgate.net |

| Solvents | Hazardous organic solvents nih.gov | Green solvents (water, ethanol) or solvent-free researchgate.netresearchgate.net |

| Energy Source | Conventional heating nih.gov | Microwave irradiation, ultrasound iipseries.orgnih.gov |

| Catalysts | Stoichiometric and often toxic reagents nih.gov | Reusable solid acids, metal nanoparticles, organocatalysts researchgate.net |

| Efficiency | Often multi-step with intermediate isolation nih.gov | One-pot, domino reactions, high atom economy researchgate.netnih.gov |

| Environmental Impact | Significant waste generation, use of non-biodegradable chemicals researchgate.net | Reduced waste, use of safer and biodegradable materials researchgate.net |

Advanced Stereochemical Control in Synthesis

The presence of a chiral center at the C2 position, bearing a methyl group, makes the stereochemistry of this compound a critical aspect for its biological activity. It is well-established that different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. nih.gov Therefore, the development of synthetic methods that afford precise control over the stereochemistry is paramount.

Asymmetric synthesis of tetrahydroquinolines is an active area of research. researchgate.net Key strategies include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a corresponding 2-methylquinoline (B7769805) precursor using chiral catalysts is a direct and atom-economical approach. mdpi.com Chiral iridium and rhodium complexes have been successfully used for the asymmetric hydrogenation of quinolines. mdpi.com

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the target molecule.